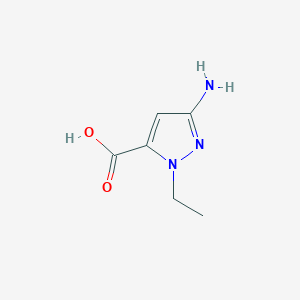

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

Description

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3, an ethyl group at position 1, and a carboxylic acid moiety at position 4. Its molecular formula is C₇H₁₀N₃O₂ (molecular weight: 171.17 g/mol). The amino group enhances nucleophilic reactivity, while the carboxylic acid enables salt formation or conjugation, making it a versatile intermediate in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

5-amino-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-4(6(10)11)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZXCPOUDMOQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of protective groups to ensure the selective introduction of functional groups. The scalability of these methods is crucial for large-scale production, and optimization of reaction conditions is often necessary to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Organic Synthesis

Building Block for Heterocyclic Compounds

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid serves as a crucial building block in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of diverse functional groups, enabling the creation of complex molecules used in pharmaceuticals and agrochemicals. The compound can undergo cyclocondensation reactions with hydrazine derivatives and β-dicarbonyl compounds, typically facilitated by refluxing in solvents like ethanol.

Reactivity and Derivatives

The compound can participate in several chemical reactions, yielding various products such as nitro derivatives, alcohols, and substituted pyrazoles. These derivatives are valuable for further synthetic applications, particularly in developing new medicinal agents.

Medicinal Chemistry

Biological Activity

Research indicates that pyrazole derivatives, including this compound, can modulate enzyme activity and receptor functions. This modulation potentially impacts biochemical pathways related to inflammation, cancer, and other diseases. Pyrazoles have been shown to influence cellular proliferation, apoptosis, and immune response modulation, making them candidates for drug development.

Case Studies on Biological Activity

A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of pyrazole derivatives. The research demonstrated that specific modifications to the pyrazole ring could enhance its efficacy against inflammatory diseases . Another study indicated that certain pyrazole compounds exhibit significant anti-cancer activity by inhibiting specific kinases involved in tumor growth .

Agricultural Applications

Pesticide Development

Pyrazole derivatives have been extensively studied for their potential use as pesticides. The compound's ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pests while minimizing environmental impact. For example, pyrazole-based herbicides have been developed that effectively control weed growth without harming crops .

Analytical Applications

Characterization Techniques

The characterization of this compound involves advanced analytical techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray diffraction. These methods are crucial for confirming the purity and structural integrity of synthesized compounds .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for synthesizing heterocyclic compounds |

| Medicinal Chemistry | Modulation of enzyme activity; potential anti-inflammatory and anti-cancer properties |

| Agricultural Chemicals | Development of pyrazole-based pesticides |

| Analytical Techniques | Characterization using NMR, FTIR, X-ray diffraction |

| Study Reference | Findings |

|---|---|

| Journal of Medicinal Chemistry | Anti-inflammatory effects observed in modified pyrazole derivatives |

| Cancer Research Journal | Significant inhibition of tumor growth by specific pyrazole compounds |

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-5-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazole-5-carboxylic Acid Derivatives

Key Observations

Substituent Effects on Acidity: The trifluoromethyl group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid lowers the pKa of the carboxylic acid (~1.5–2.0) compared to the amino-substituted derivative (pKa ~2.5–3.0) due to electron withdrawal . Nitro groups (e.g., in 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) further enhance electrophilicity, favoring nucleophilic substitution reactions .

Biological Activity: this compound’s amino group facilitates hydrogen bonding in enzyme active sites, making it a candidate for kinase inhibition . Aryl-substituted derivatives (e.g., 3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid) exhibit improved antimicrobial activity due to enhanced membrane penetration .

Synthetic Utility: Ester derivatives (e.g., Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate) are intermediates for prodrug synthesis, as seen in . Bulky groups (e.g., diphenyl in 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) complicate crystallization but improve thermal stability .

Safety and Handling :

- Derivatives with nitro or trifluoromethyl groups (e.g., 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ) may require specialized handling due to irritancy or toxicity .

Biological Activity

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (AEPC) is a pyrazole derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AEPC is characterized by its unique substitution pattern, which includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Carboxylic Acid Functional Group : Contributing to its reactivity.

- Amino Group : Present at the 3-position, enhancing its biological interactions.

The molecular formula of AEPC is , and it typically appears as a white to off-white powder with high purity levels exceeding 95% in commercial preparations .

The biological mechanisms underlying the activity of AEPC are still being elucidated. However, several key points have emerged from recent studies:

- Enzyme Inhibition : AEPC has been shown to inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access .

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing multiple cellular pathways .

- Biochemical Pathways : Although specific pathways affected by AEPC remain largely unknown, similar pyrazole derivatives have been reported to influence pathways related to inflammation, cancer progression, and immune responses .

Biological Activities

AEPC exhibits a range of biological activities that suggest potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that AEPC has inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Like other pyrazole derivatives, AEPC may possess anti-inflammatory properties, although specific mechanisms are yet to be confirmed .

- Anticancer Potential : Research indicates that AEPC could be involved in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, similar to other compounds within the pyrazole class .

Research Findings and Case Studies

Several studies have explored the biological activity of AEPC and related compounds:

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Target Identification : Clarifying the specific molecular targets of AEPC to understand its mechanism of action better.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of AEPC.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications of the compound to enhance its biological efficacy and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Cyclocondensation : Use ethyl acetoacetate and hydrazine derivatives (e.g., substituted hydrazines) in ethanol or DMF under reflux. For example, describes cyclocondensation of ethyl acetoacetate with phenylhydrazine to form pyrazole esters, which can be hydrolyzed to the carboxylic acid .

- Ester Hydrolysis : Convert ester derivatives (e.g., ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate) to the carboxylic acid via basic hydrolysis (NaOH/ethanol, 70°C, 4 hours) followed by acidification (HCl) .

- Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of acetoacetate to hydrazine) and solvent polarity to enhance yield.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks based on substituent effects. The ethyl group at N1 and amino group at C3 produce distinct splitting patterns (e.g., triplet for ethyl –CH2–, singlet for NH2) .

- IR Spectroscopy : Identify carboxylic acid (–COOH) stretches (~2500-3300 cm⁻¹ broad, ~1700 cm⁻¹ C=O) and pyrazole ring vibrations (~1500-1600 cm⁻¹) .

- Elemental Analysis : Confirm purity (>98%) by matching experimental C/H/N/O percentages to theoretical values.

- Mass Spectrometry : Use ESI-MS to detect [M+H]+ or [M–H]– ions and validate molecular weight .

Advanced Research Questions

Q. How does the presence of the amino and ethyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Electronic Effects : The amino group (–NH2) at C3 activates the pyrazole ring for electrophilic substitution (e.g., nitration, halogenation) due to its electron-donating nature. Computational DFT studies (e.g., using Gaussian 09) can map electron density to predict reactive sites .

- Steric Effects : The ethyl group at N1 may hinder reactions at the adjacent C5 position. Kinetic studies under varying temperatures (25–80°C) can quantify steric impacts .

- Derivatization : React the carboxylic acid with thionyl chloride to form acyl chlorides for peptide coupling or esterification, as demonstrated in for bioactive pyrazole derivatives .

Q. What computational methods are suitable for predicting the electronic properties and potential biological activity of this compound?

- Methodology :

- DFT Calculations : Use software like Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic regions .

- Molecular Docking : Employ AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity). Compare docking scores to known inhibitors .

- ADMET Prediction : Tools like SwissADME can predict solubility, bioavailability, and toxicity profiles based on substituent effects .

Q. How can one resolve contradictions in experimental data regarding the compound’s solubility and stability under varying pH conditions?

- Methodology :

- pH-Dependent Solubility Studies : Measure solubility in buffers (pH 1–13) using UV-Vis spectroscopy. The carboxylic acid group will ionize (pKa ~4–5), increasing solubility at higher pH .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. For example, identified hydrolysis products of pyrazole esters under acidic conditions .

- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism) using SHELXL for refinement. highlights SHELX’s robustness for small-molecule crystallography .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrazole-carboxylic acids?

- Methodology :

- Meta-Analysis : Compare IC50 values across studies (e.g., antibacterial vs. anticancer assays) and normalize data using standard references (e.g., cisplatin for cytotoxicity) .

- Structural-Activity Relationships (SAR) : Use ChemAxon or MOE to correlate substituent patterns (e.g., ethyl vs. methyl groups) with activity. emphasizes the role of substitution in efficacy .

- Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., fixed pH, temperature) and validate purity via HPLC .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.